

General Electric J31 Turbojet Engine: Application Notes and Protocols

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: XP-59

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Introduction

The General Electric J31, and its developmental predecessor the I-16, holds the distinction of being the first turbojet engine to be mass-produced in the United States.[1] Its development, derived from the British Whittle W.1 engine, marked a pivotal moment in aviation history, providing the U.S. with a foundational understanding of gas turbine technology. This document provides a detailed analysis of the J31 engine, including its technical specifications, performance data, and operational protocols, intended for an audience of researchers and scientists.

Engine Specifications and Performance Data

The General Electric J31 is a centrifugal flow turbojet engine. Its design features a single-stage, double-sided centrifugal compressor, ten reverse-flow combustion chambers, and a single-stage axial turbine.[1] A variety of models were produced, each with slight variations in performance.

General Characteristics

Parameter	Value
Type	Centrifugal compressor turbojet
Length	72 in (183 cm)[1]
Diameter	41.5 in (105 cm)[1]
Dry Weight	850 lb (386 kg)[1]

Performance Data

The performance of the J31 engine varied across its different models. The following table summarizes the key performance metrics for notable variants.

Model	Maximum Thrust	Maximum RPM	Specific Fuel Consumption
I-14	1,400 lbf (6.2 kN)[2]	-	-
I-16 (J31)	1,600 lbf (7.1 kN)[2]	16,500[3]	1.2 lb/(lbf·h) (approx.)
J31-GE-3	1,641 lbf (7.3 kN)[4]	-	-
J31-GE-5	2,001 lbf (8.9 kN)[5]	-	-

Note: Specific fuel consumption data for all models is not readily available in historical documents.

Key Engine Components and Systems

A fundamental understanding of the J31's primary components and their interaction is crucial for any technical analysis.

Airflow and Combustion Pathway

The operational cycle of the J31 engine follows a straightforward thermodynamic process.



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J31 Engine Airflow and Combustion Pathway

Fuel System

The fuel system is responsible for delivering a precise amount of fuel to the combustion chambers. While detailed schematics of the J31's fuel system are not widely available, a general representation of a turbojet fuel system from that era can be conceptualized.

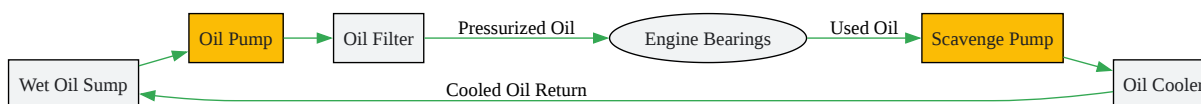


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Conceptual J31 Fuel System

Lubrication System

The lubrication system in the J31 is a wet-sump, pressure spray system responsible for lubricating and cooling the engine's bearings.[4]



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J31 Lubrication System Workflow

Experimental Protocols

Detailed experimental protocols for the J31 engine from the 1940s are not readily available. However, based on the practices of the National Advisory Committee for Aeronautics (NACA) at

the time, a general methodology for performance testing of early turbojet engines can be outlined.

Static Thrust Measurement

- **Engine Mounting:** Securely mount the J31 engine to a static test stand equipped with a calibrated thrust measurement system (e.g., a load cell or proving ring).
- **Instrumentation:** Install and calibrate instrumentation to measure:
 - Engine RPM
 - Fuel flow rate
 - Exhaust gas temperature (EGT)
 - Ambient temperature and pressure
- **Engine Start-up:** Follow the standardized engine start-up procedure.
- **Data Acquisition:**
 - Allow the engine to stabilize at idle RPM.
 - Gradually increase the engine speed in predetermined increments (e.g., every 1,000 RPM).
 - At each RPM increment, allow the engine to stabilize for a set period (e.g., 2-5 minutes).
 - Record all instrument readings at each stabilized point.
- **Engine Shutdown:** Follow the standardized engine shutdown procedure.
- **Data Correction:** Correct the measured thrust to standard sea-level conditions (29.92 inHg, 15°C).

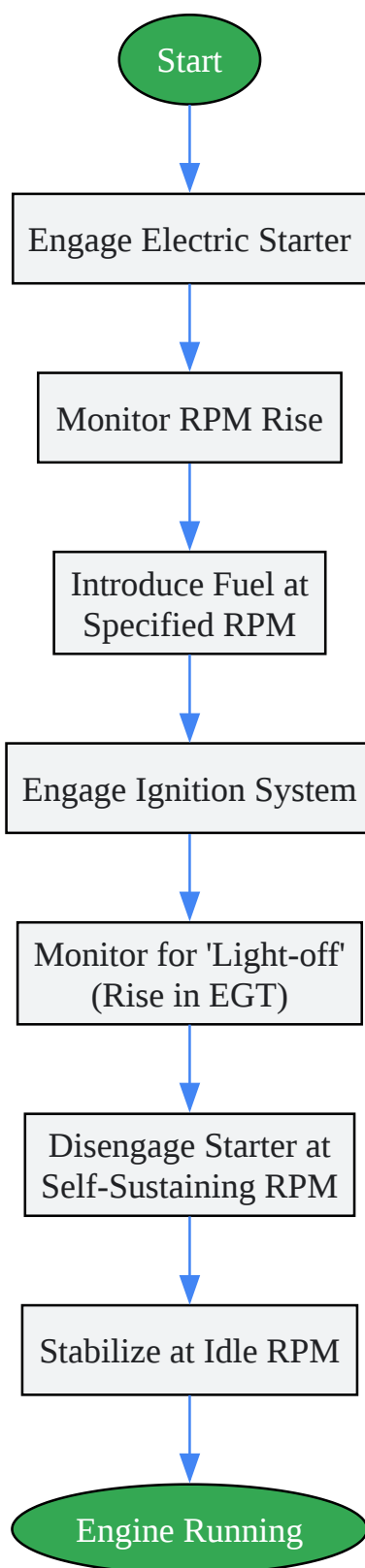
In-Flight Performance Analysis (as conducted in the Bell P-59 Airacomet)

- Aircraft Instrumentation: In addition to standard aircraft instrumentation, install calibrated sensors to record:
 - Engine RPM
 - Fuel flow
 - Exhaust Gas Temperature (EGT)
 - Altitude
 - Airspeed
- Test Points: Establish a matrix of test points covering a range of altitudes and airspeeds.
- Data Collection:
 - At each test point, stabilize the aircraft's flight conditions.
 - Record all relevant data from the aircraft and engine instrumentation.
- Performance Calculations:
 - Calculate net thrust at each test point.
 - Determine the specific fuel consumption under various flight conditions.

Engine Operation Protocols

While the specific pilot's operating handbook for the J31-powered P-59 is a historical document, a generalized start-up and shutdown procedure can be inferred from the technology of the era.

Engine Start-up Workflow



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Generalized J31 Engine Start-up Sequence

Engine Shutdown Procedure

- **Reduce to Idle:** Gradually reduce the throttle to the idle position and allow the engine to stabilize.
- **Fuel Cut-off:** Actuate the fuel shut-off valve to stop the flow of fuel to the engine.
- **Monitor Spool Down:** Observe the engine RPM and EGT as the engine spools down.
- **Disengage Systems:** Once the engine has completely stopped rotating, disengage all associated electrical and ignition systems.

Applications

The primary application of the General Electric J31 engine was in the Bell P-59 Airacomet, the first American jet fighter.[3] Although the P-59 saw limited service and no combat, it provided invaluable experience for the United States Army Air Forces in operating jet aircraft.[6] The J31 was also used in the Ryan FR Fireball, a mixed-power aircraft that utilized both a piston engine and a turbojet.[2]

Conclusion

The General Electric J31 turbojet engine, while modest in performance by modern standards, was a critical stepping stone in the advancement of aviation technology in the United States. Its development and operational history provided the foundational knowledge necessary for the subsequent generations of more advanced and powerful jet engines. The data and protocols outlined in this document offer a comprehensive overview for the scientific and research community to understand the characteristics of this pioneering piece of engineering.

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- To cite this document: BenchChem. [General Electric J31 Turbojet Engine: Application Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b2730304#analysis-of-the-general-electric-j31-turbojet-engine]

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